molecular formula C28H26N2O5 B2640098 N-(2,5-dimethoxyphenyl)-2-(3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide CAS No. 897759-21-6

N-(2,5-dimethoxyphenyl)-2-(3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide

Cat. No. B2640098
M. Wt: 470.525
InChI Key: YIIJAZCHUZGJLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,5-dimethoxyphenyl)-2-(3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide, also known as DMPEA-Q or DMPEAQ, is a synthetic compound that has been studied for its potential applications in scientific research. This compound belongs to the class of quinoline derivatives and has been shown to have various biochemical and physiological effects.

Scientific Research Applications

Antimicrobial and Anticancer Potential

  • A study on a series of acetamide derivatives, including those related to quinazolinone, demonstrated significant antimicrobial activity against a range of pathogens and showed promise in anticancer evaluations through in vitro assays. Molecular docking studies suggested that certain compounds have good anticancer activity due to their interaction with cancer cell targets, indicating potential for drug development (Mehta et al., 2019).

Analgesic and Anti-Inflammatory Activities

  • Cyclocondensation reactions involving dimethoxyphenyl acetamide derivatives led to compounds with notable analgesic and anti-inflammatory effects. The analgesic activity was comparable to sodium metamizole in hotplate tests, and anti-inflammatory efficacy was observed in carrageenan-induced models, highlighting the therapeutic potential of these compounds (Yusov et al., 2019).

Synthesis and Chemical Properties

  • Research into the synthesis and properties of quinazolinone derivatives provides insight into the chemical behavior and potential applications of these compounds. Studies on the facile synthesis of (±)-crispine A via acyliminium ion cyclisation from related dimethoxyphenyl acetamide precursors underscore the versatility of these compounds in synthetic organic chemistry (King, 2007).

Potential for Rational Drug Design

  • The synthesis and evaluation of 3-benzyl-4(3H)quinazolinone analogues with significant antitumor activity demonstrate the role of these compounds in the development of new cancer therapies. Molecular docking methodologies highlighted the compounds' interactions with key biological targets, offering a pathway for rational drug design (Al-Suwaidan et al., 2016).

properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-[3-(4-ethylbenzoyl)-4-oxoquinolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N2O5/c1-4-18-9-11-19(12-10-18)27(32)22-16-30(24-8-6-5-7-21(24)28(22)33)17-26(31)29-23-15-20(34-2)13-14-25(23)35-3/h5-16H,4,17H2,1-3H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIIJAZCHUZGJLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3C2=O)CC(=O)NC4=C(C=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-dimethoxyphenyl)-2-(3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.